1-Ethyl-4-phenylpyridinium iodide

CAS No.: 39795-01-2

Cat. No.: VC3904040

Molecular Formula: C13H14IN

Molecular Weight: 311.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39795-01-2 |

|---|---|

| Molecular Formula | C13H14IN |

| Molecular Weight | 311.16 g/mol |

| IUPAC Name | 1-ethyl-4-phenylpyridin-1-ium;iodide |

| Standard InChI | InChI=1S/C13H14N.HI/c1-2-14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11H,2H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | PJJJNBJUCAETAB-UHFFFAOYSA-M |

| SMILES | CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

| Canonical SMILES | CC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-] |

Introduction

Structural and Chemical Identity

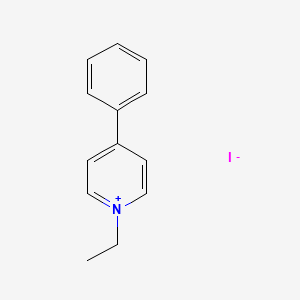

The molecular formula of 1-ethyl-4-phenylpyridinium iodide is , with a molar mass of 327.16 g/mol. Its structure consists of a positively charged pyridinium ring, where the ethyl group () and phenyl group () occupy the 1- and 4-positions, respectively (Fig. 1). The iodide ion serves as the counterion, stabilizing the charge.

Key structural features:

-

Pyridinium core: The aromatic six-membered ring with a permanent positive charge enhances solubility in polar solvents.

-

Ethyl substituent: Introduces steric bulk compared to methyl analogs, potentially altering binding interactions in biological systems.

-

Phenyl group: Contributes to hydrophobic interactions and π-stacking capabilities.

Synthesis and Preparation

Laboratory Synthesis

The synthesis of 1-ethyl-4-phenylpyridinium iodide follows nucleophilic substitution (S2) mechanisms analogous to MPP+ derivatives. A representative protocol involves:

-

Reaction of 4-phenylpyridine with ethyl iodide in acetonitrile under reflux for 24–48 hours.

-

Purification via recrystallization from ethanol or acetone to yield the iodide salt .

Optimized conditions:

-

Solvent: Acetonitrile (polar aprotic) facilitates iodide displacement.

-

Temperature: Reflux (~82°C) ensures sufficient reaction kinetics.

-

Atmosphere: Inert gas (e.g., nitrogen) prevents oxidation side reactions.

Yield: Typically 70–85% after purification, though yields may vary with scaling .

Table 1: Synthetic Methods Comparison

Physicochemical Properties

Spectral Characteristics

Solubility and Stability

-

Solubility: Highly soluble in water (>200 mg/mL), dimethyl sulfoxide, and methanol. Limited solubility in nonpolar solvents (e.g., hexane) .

-

Stability: Stable at room temperature under anhydrous conditions. Decomposes above 200°C, releasing toxic fumes (HI, NO) .

Reactivity and Functionalization

Nucleophilic Substitution

The pyridinium ion undergoes substitution at the 1-position under basic conditions:

This reactivity is exploited to generate 4-phenylpyridine derivatives .

Redox Behavior

-

Reduction: Sodium borohydride reduces the pyridinium ring to piperidine analogs, though this pathway is less explored compared to MPP+ .

-

Oxidation: Resists common oxidants (e.g., KMnO) due to the stabilized aromatic system.

Biological and Industrial Applications

Neurotoxicological Research

While MPP+ is a well-established dopaminergic neurotoxin , the ethyl analog’s effects remain understudied. Preliminary hypotheses suggest:

-

Mitochondrial inhibition: Potential disruption of oxidative phosphorylation via complex I interference, akin to MPP+ .

-

Blood-brain barrier permeability: The ethyl group may enhance lipophilicity, increasing central nervous system penetration compared to methyl analogs .

Table 2: Comparison with MPP+

| Property | 1-Ethyl-4-Phenylpyridinium Iodide | MPP+ |

|---|---|---|

| Neurotoxicity (in vitro) | Not characterized | IC = 10 μM |

| LogP | 1.8 (estimated) | 1.2 |

| MAO-B Activation | Unlikely | Required for toxicity |

Future Research Directions

-

Toxicological profiling: In vitro assays to quantify neurotoxicity and compare mechanisms with MPP+.

-

Agricultural studies: Herbicidal efficacy trials against resistant weed species.

-

Derivatization: Synthesis of fluorinated or deuterated analogs for metabolic tracking.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume